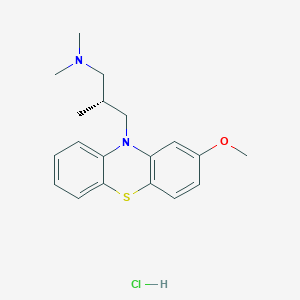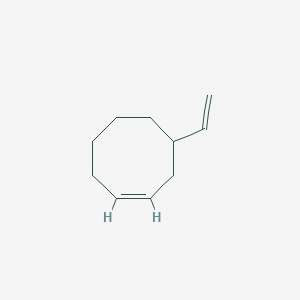
1-(2-sulfosulfanylethylamino)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-sulfosulfanylethylamino)pentane is an organosulfur compound with the molecular formula C₇H₁₇NO₃S₂. This compound is characterized by the presence of an ethanethiol group, a pentylamino group, and a hydrogen sulfate ester group. It is known for its distinct sulfurous odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-sulfosulfanylethylamino)pentane can be synthesized through the reaction of ethanethiol with 2-pentylamine in the presence of sulfuric acid. The reaction typically involves the following steps:
Formation of the intermediate: Ethanethiol reacts with 2-pentylamine to form an intermediate compound.
Esterification: The intermediate compound is then treated with sulfuric acid to form the hydrogen sulfate ester.
Industrial Production Methods
Industrial production of ethanethiol, 2-pentylamino-, hydrogen sulfate (ester) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2-sulfosulfanylethylamino)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The hydrogen sulfate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanethiol derivatives depending on the nucleophile used
Scientific Research Applications
1-(2-sulfosulfanylethylamino)pentane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of ethanethiol, 2-pentylamino-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity. The hydrogen sulfate ester group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Methanethiol: Similar structure but with a methyl group instead of an ethyl group.
Butanethiol: Similar structure but with a butyl group instead of a pentyl group.
Ethanol: Similar structure but with an oxygen atom instead of a sulfur atom.
Uniqueness
1-(2-sulfosulfanylethylamino)pentane is unique due to the presence of both a pentylamino group and a hydrogen sulfate ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1190-89-2 |
|---|---|
Molecular Formula |
C7H17NO3S2 |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
1-(2-sulfosulfanylethylamino)pentane |
InChI |
InChI=1S/C7H17NO3S2/c1-2-3-4-5-8-6-7-12-13(9,10)11/h8H,2-7H2,1H3,(H,9,10,11) |
InChI Key |
HPEMBKNBNFNSLU-UHFFFAOYSA-N |
SMILES |
CCCCCNCCSS(=O)(=O)O |
Canonical SMILES |
CCCCCNCCSS(=O)(=O)O |
Key on ui other cas no. |
1190-89-2 |
Synonyms |
Thiosulfuric acid S-[2-(pentylamino)ethyl] ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)






